Product packaging for 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid(Cat. No.:CAS No. 1782829-26-8)

2-(1-Propyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B2651789
CAS No.: 1782829-26-8
M. Wt: 168.196
InChI Key: NFWFACPSOUYRCM-UHFFFAOYSA-N
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Description

2-(1-Propyl-1H-pyrazol-3-yl)acetic acid (CAS 1782829-26-8) is a high-purity chemical compound serving as a versatile heterocyclic building block in organic synthesis and medicinal chemistry research. This compound features a pyrazole ring, a privileged scaffold in drug discovery known for its significant pharmacological potential . The presence of the pyrazole nucleus in a diverse range of therapeutic agents, including the anti-inflammatory drug celecoxib, the anti-obesity drug rimonabant, and the antidepressant fezolamide, underscores the relevance of this structural motif in developing new bioactive molecules . The molecular structure of this compound includes a reactive acetic acid side chain, making it a suitable precursor for condensation reactions and the formation of amide or ester derivatives. Its application is primarily found in the synthesis of more complex heterocyclic systems for biological evaluation. Research into pyrazole derivatives has demonstrated a wide spectrum of pharmacological activities, such as antibacterial, antifungal, anticancer, anti-inflammatory, and antidepressant effects, highlighting the value of this compound as a key intermediate in exploratory research . Pyrazoles are commonly synthesized via cyclocondensation reactions of hydrazines with 1,3-difunctional systems like diketones . This product is intended for research purposes as a chemical building block and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2 B2651789 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid CAS No. 1782829-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-propylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-4-10-5-3-7(9-10)6-8(11)12/h3,5H,2,4,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWFACPSOUYRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1 Propyl 1h Pyrazol 3 Yl Acetic Acid and Its Diverse Derivatives

Established Synthetic Pathways for Pyrazole-3-yl Acetic Acid Scaffolds

The construction of the pyrazole-3-yl acetic acid core is foundational to the synthesis of the target molecule and its analogs. Several robust methods have been established for this purpose, including cyclocondensation reactions, multicomponent strategies, and the derivatization of existing pyrazole (B372694) intermediates.

Cyclocondensation Approaches for Pyrazole Ring Formation

Cyclocondensation reactions are a cornerstone in pyrazole synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.com This approach is widely utilized for its reliability and versatility in creating a diverse range of substituted pyrazoles.

One common strategy involves the condensation of a β-ketoester with a hydrazine. For the synthesis of pyrazole-3-yl acetic acid scaffolds, a key starting material can be a derivative of 3-oxoglutaric acid, such as diethyl 3-oxoglutarate. The reaction of this 1,3-dicarbonyl equivalent with a substituted hydrazine, like propylhydrazine (B1293729), leads to the formation of the pyrazole ring. The regioselectivity of this reaction, determining whether the substituent on the hydrazine (the propyl group) ends up at the N1 or N2 position of the pyrazole ring, is a critical consideration.

The reaction mechanism typically proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regiochemical outcome is influenced by the steric and electronic nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions employed.

Multicomponent Reaction Strategies in Pyrazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules like pyrazole derivatives. mdpi.com

For the synthesis of pyrazole-3-yl acetic acid scaffolds, an MCR could involve, for example, an aldehyde, an active methylene (B1212753) compound (like a malonic acid derivative), and a hydrazine. While not a direct route to the acetic acid derivative, MCRs can provide highly functionalized pyrazoles that can be subsequently converted to the desired product. The use of MCRs often leads to high yields and can simplify the synthetic process by reducing the number of purification steps.

Derivatization of Pre-formed Pyrazole Intermediates and their Acetic Acid Analogs

An alternative and widely used approach is the modification of a pre-existing pyrazole ring. This is particularly useful for introducing the N-propyl group onto a pyrazole-3-yl acetic acid precursor. This method hinges on the synthesis of a suitable starting material, such as ethyl 2-(1H-pyrazol-3-yl)acetate.

The N-alkylation of the pyrazole ring is a common transformation. The pyrazole nitrogen is nucleophilic and can react with alkylating agents like propyl halides (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base. The choice of base and solvent is crucial for achieving good yields and, importantly, for controlling the regioselectivity of the alkylation. A challenge in the alkylation of unsymmetrically substituted pyrazoles is the potential for the formation of two regioisomers: the N1- and N2-alkylated products. The steric hindrance around the nitrogen atoms and the electronic properties of the substituents on the pyrazole ring can influence the site of alkylation.

Targeted Synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid and N-Propyl Analogs

The specific synthesis of this compound can be approached by two primary retrosynthetic pathways:

N-propylation of a pre-formed pyrazole-3-yl acetic acid ester: This involves the initial synthesis of ethyl 2-(1H-pyrazol-3-yl)acetate followed by the introduction of the propyl group at the N1 position and subsequent hydrolysis of the ester.

Cyclocondensation using propylhydrazine: This route involves the construction of the N-propylated pyrazole ring directly by reacting propylhydrazine with a suitable 1,3-dicarbonyl compound that already contains the acetic acid ester moiety.

A plausible synthesis starting from diethyl 3-oxoglutarate and propylhydrazine would lead to a mixture of regioisomers. The desired 1-propyl-3-carboxymethyl-pyrazole would need to be separated from the 1-propyl-5-carboxymethyl-pyrazole isomer.

Alternatively, the N-alkylation of ethyl 2-(1H-pyrazol-3-yl)acetate with a propyl halide in the presence of a base like potassium carbonate or sodium hydride is a more direct approach to the desired N1-substituted isomer, although regioselectivity can still be a concern. rsc.org

Exploration of Specific Reaction Conditions and Catalysis (e.g., Acid Catalysis, Microwave-Assisted)

The conditions for both cyclocondensation and N-alkylation reactions can be fine-tuned to improve outcomes.

Acid Catalysis: In cyclocondensation reactions, a catalytic amount of acid is often employed to facilitate the formation of the hydrazone intermediate and the subsequent cyclization. rsc.org Acetic acid is a commonly used catalyst in such transformations. rsc.org

Base Catalysis/Mediation: For N-alkylation reactions, a variety of bases can be used, ranging from weaker inorganic bases like potassium carbonate to stronger bases like sodium hydride. The choice of base can influence the reaction rate and, in some cases, the regioselectivity.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating. mdpi.com Both the cyclocondensation to form the pyrazole ring and the N-alkylation step can potentially be accelerated using microwave technology.

The table below summarizes various catalytic and reaction conditions explored in the synthesis of pyrazole derivatives.

Reaction TypeCatalyst/ConditionsPurposeReference
CyclocondensationAcetic AcidPromotes hydrazone formation and cyclization rsc.org
N-AlkylationK2CO3, NaHDeprotonation of pyrazole nitrogen for alkylation rsc.org
General Pyrazole SynthesisMicrowave IrradiationRate enhancement, improved yields mdpi.com

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield of the desired product and achieving high regioselectivity, particularly in the N-alkylation of pyrazoles.

Key parameters to consider for optimization include:

Solvent: The polarity of the solvent can influence the reaction rate and the solubility of the reactants and intermediates. For N-alkylation, solvents like dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (B95107) (THF) are commonly used.

Temperature: While some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate. Microwave heating can provide rapid and uniform heating, often leading to better results.

Base: The strength and steric bulk of the base can affect the regioselectivity of N-alkylation. Stronger bases can lead to faster reactions but may also result in lower selectivity.

Alkylating Agent: The nature of the leaving group on the propylating agent (e.g., bromide, iodide, or tosylate) can impact its reactivity.

For the N-propylation of ethyl 2-(1H-pyrazol-3-yl)acetate, a systematic study varying the base, solvent, and temperature would be necessary to determine the optimal conditions for selectively obtaining the desired N1-propyl isomer. For instance, a patent for the synthesis of a similar compound, 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide, highlights specific reaction conditions that could be adapted. google.com

The following table outlines parameters that are typically optimized to improve reaction outcomes.

ParameterInfluence on ReactionCommon Variations
SolventAffects solubility, reaction rate, and sometimes selectivity.DMF, THF, Acetonitrile, Ethanol (B145695)
TemperatureControls the rate of reaction.Room Temperature to Reflux
BaseInfluences the deprotonation equilibrium and can affect regioselectivity.K2CO3, NaH, Cs2CO3
Reactant RatiosCan impact yield and minimize side reactions.Stoichiometric or slight excess of one reactant

By carefully controlling these parameters, the synthesis of this compound can be achieved with high efficiency and purity.

Advanced Derivatization Strategies for this compound Scaffolds

Advanced derivatization of the this compound core is pivotal for creating a diverse library of compounds for various applications. These strategies can be broadly categorized into modifications of the heterocyclic pyrazole ring and transformations of the acetic acid side chain.

The pyrazole ring is an aromatic heterocycle susceptible to electrophilic substitution. In 1-substituted pyrazoles, such as the N-propyl derivative , the C-4 position is the most electron-rich and, therefore, the primary site for electrophilic attack. This is due to the electronic influence of the two nitrogen atoms. The presence of the acetic acid moiety at the C-3 position is not expected to alter this inherent reactivity significantly. Key functionalization reactions include halogenation, nitration, and formylation.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the pyrazole ring is a common strategy to create intermediates for further cross-coupling reactions. Direct halogenation of pyrazoles typically occurs at the C-4 position using various halogenating agents. For instance, N-halosuccinimides (NCS, NBS, NIS) are effective reagents for this transformation under mild conditions.

Nitration: Nitration of the pyrazole ring, another classic electrophilic aromatic substitution, also predominantly occurs at the C-4 position. A mixture of nitric acid and sulfuric acid is the conventional nitrating agent. The resulting 4-nitro derivative can serve as a precursor for the synthesis of 4-aminopyrazoles, which are valuable building blocks for more complex molecules.

Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. This reaction, which employs a Vilsmeier reagent (typically generated from phosphoryl chloride and dimethylformamide), introduces a formyl group (-CHO) at the C-4 position of the pyrazole ring. The resulting 4-formylpyrazole is a versatile intermediate for the synthesis of a wide array of derivatives.

Table 1: Electrophilic Substitution Reactions on the Pyrazole Ring of this compound
ReactionTypical ReagentsPosition of SubstitutionProduct
HalogenationN-Bromosuccinimide (NBS)C-42-(4-Bromo-1-propyl-1H-pyrazol-3-yl)acetic acid
NitrationHNO₃/H₂SO₄C-42-(4-Nitro-1-propyl-1H-pyrazol-3-yl)acetic acid
FormylationPOCl₃, DMF (Vilsmeier-Haack)C-42-(4-Formyl-1-propyl-1H-pyrazol-3-yl)acetic acid

The acetic acid side chain at the C-3 position of the pyrazole ring offers a rich site for chemical modification, allowing for the introduction of a variety of functional groups through standard carboxylic acid chemistry. These modifications can significantly impact the molecule's polarity, solubility, and biological interactions.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst (e.g., sulfuric acid) or by using coupling agents. This modification is often employed to enhance lipophilicity.

Amidation: Amide derivatives are frequently synthesized to explore hydrogen bonding interactions in biological systems. The reaction of the carboxylic acid with primary or secondary amines, facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), yields the corresponding amides. A series of novel pyrazole derivatives containing an acetamide (B32628) bond have been designed and synthesized as potential inhibitors for specific biological targets. nih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which proceeds via an aldehyde intermediate. chemistrysteps.com The resulting 2-(1-propyl-1H-pyrazol-3-yl)ethanol can serve as a starting material for further derivatization.

Table 2: Modifications of the Acetic Acid Side Chain
ReactionTypical ReagentsProduct ClassExample Product
EsterificationEthanol, H₂SO₄ (catalyst)EstersEthyl 2-(1-propyl-1H-pyrazol-3-yl)acetate
AmidationAmmonia, DCC (coupling agent)Amides2-(1-Propyl-1H-pyrazol-3-yl)acetamide
ReductionLithium aluminum hydride (LiAlH₄)Alcohols2-(1-Propyl-1H-pyrazol-3-yl)ethanol

Green Chemistry Principles in the Synthesis of Pyrazolyl Acetic Acids

The application of green chemistry principles to the synthesis of pyrazole derivatives has gained significant traction, aiming to reduce the environmental impact of chemical processes. researchgate.netnih.gov These principles are highly relevant to the synthesis of this compound and its derivatives.

Alternative Energy Sources: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govrsc.org This technique has been successfully applied to the synthesis of various pyrazole derivatives. benthamdirect.comijpsdronline.com Similarly, ultrasound irradiation can enhance reaction rates and yields, providing an energy-efficient alternative. nih.gov

Green Solvents and Catalysts: The use of environmentally benign solvents is a core tenet of green chemistry. Water and ethanol are preferred green solvents for many organic reactions, including the synthesis of pyrazoles. researchgate.net The development of reusable and non-toxic catalysts, such as nano-catalysts, is another area of active research to make the synthesis of pyrazoles more sustainable. nih.govpharmacognosyjournal.net

Table 3: Application of Green Chemistry Principles in Pyrazole Synthesis
PrincipleApplicationBenefits
Alternative Energy SourcesMicrowave irradiation, UltrasoundReduced reaction times, increased yields, energy efficiency. nih.govnih.gov
Green SolventsWater, EthanolReduced toxicity and environmental impact. researchgate.net
CatalysisUse of reusable or benign catalysts (e.g., nano-catalysts)Minimized waste, improved selectivity, and efficiency. nih.govpharmacognosyjournal.net
Atom EconomyOne-pot and multicomponent reactionsFewer synthetic steps, reduced waste, increased efficiency. rsc.orgmdpi.com

Advanced Spectroscopic and Structural Elucidation of 2 1 Propyl 1h Pyrazol 3 Yl Acetic Acid Derivatives

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provides a complete picture of the connectivity, functional groups, and electronic nature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals in 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the propyl group, the pyrazole (B372694) ring, and the acetic acid moiety. The N-propyl group should exhibit a characteristic pattern: a triplet for the terminal methyl (CH₃) protons, a multiplet (sextet) for the central methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons attached to the pyrazole nitrogen (N-CH₂). The two protons on the pyrazole ring are expected to appear as two distinct doublets in the aromatic region. The methylene protons of the acetic acid group (CH₂-COOH) would typically appear as a singlet, and the acidic proton of the carboxyl group would be a broad singlet at the downfield end of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, eight distinct signals are anticipated. The propyl group would show three signals in the aliphatic region. The pyrazole ring would exhibit three signals, two for the protonated carbons and one for the substituted C3 carbon. Finally, the acetic acid side chain would contribute two signals: one for the methylene carbon and one for the carbonyl carbon, which appears significantly downfield. Complete assignment of these resonances is often aided by two-dimensional NMR experiments such as HMQC and HMBC. nih.gov

Predicted ¹H NMR Spectral Data for this compound Predicted data based on standard chemical shift values and data from analogous N-alkyl pyrazole compounds. acs.orgnih.gov

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH~11-12Broad Singlet1H
Pyrazole H5~7.4-7.5Doublet1H
Pyrazole H4~6.1-6.2Doublet1H
N-CH₂-CH₂-CH₃~4.0-4.1Triplet2H
-CH₂-COOH~3.6-3.7Singlet2H
N-CH₂-CH₂-CH₃~1.8-1.9Sextet2H
N-CH₂-CH₂-CH₃~0.9-1.0Triplet3H

Predicted ¹³C NMR Spectral Data for this compound Predicted data based on standard chemical shift values and data from analogous N-alkyl pyrazole compounds. nih.govresearchgate.netcdnsciencepub.com

AssignmentPredicted Chemical Shift (δ, ppm)
-COOH~175-177
Pyrazole C3~148-150
Pyrazole C5~138-140
Pyrazole C4~105-107
N-CH₂-CH₂-CH₃~50-52
-CH₂-COOH~30-32
N-CH₂-CH₂-CH₃~23-25
N-CH₂-CH₂-CH₃~10-12

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the most prominent feature in the IR spectrum is expected to be a very broad absorption band in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Overlapping this broad band are the C-H stretching vibrations of the propyl group and the pyrazole ring (approx. 2850–3100 cm⁻¹). A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700–1725 cm⁻¹. The presence of the pyrazole ring would be confirmed by C=N and C=C stretching vibrations in the 1400–1600 cm⁻¹ region. fu-berlin.decsic.es

Predicted IR Absorption Data

Predicted Frequency (cm⁻¹)Vibrational ModeFunctional Group
~2500-3300O-H StretchCarboxylic Acid (dimer)
~2850-2970C-H StretchPropyl & Methylene
~1700-1725C=O StretchCarboxylic Acid
~1450-1550C=N, C=C StretchPyrazole Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. For pyrazole derivatives, the absorption bands are typically found in the ultraviolet region and correspond to π → π* transitions within the aromatic pyrazole ring. Unsubstituted pyrazole exhibits an absorption maximum around 210 nm. The presence of substituents on the ring can cause a shift in the absorption maximum (a bathochromic or hypsochromic shift), but for this compound, the primary chromophore remains the pyrazole ring, and strong absorption is expected to occur below 250 nm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₂N₂O₂), the molecular weight is 168.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+•) would be expected at m/z 168. The fragmentation of N-substituted pyrazoles is often initiated by cleavage of the substituent or the ring itself. rsc.org Plausible fragmentation pathways for this molecule include:

Loss of the carboxyl group: A common fragmentation for carboxylic acids is the loss of the •COOH radical (45 Da), leading to a fragment at m/z 123.

Decarboxylation: Loss of CO₂ (44 Da) can also occur, though it is often less favorable than the loss of the entire carboxyl radical.

Cleavage of the N-propyl group: Fragmentation of the propyl chain can occur, for instance, through the loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in a fragment at m/z 139.

Ring Fragmentation: The pyrazole ring itself can break apart, typically involving the expulsion of N₂ or HCN, leading to smaller, characteristic fragment ions. asianpubs.orgresearchgate.net

Predicted Key Mass Spectrometry Fragments

Predicted m/zIdentityPlausible Origin
168[M]⁺•Molecular Ion
139[M - C₂H₅]⁺Loss of ethyl radical from propyl group
123[M - COOH]⁺Loss of carboxyl radical
81[C₄H₅N₂]⁺Cleavage of acetic acid and propyl groups

Crystallographic Analysis and Solid-State Structure Determination

While spectroscopic methods define molecular structure, crystallographic techniques like X-ray diffraction provide definitive information about the arrangement of molecules in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique would provide precise atomic coordinates for this compound, confirming the connectivity established by NMR and revealing its solid-state conformation.

Although a specific crystal structure for this compound is not publicly available, studies on related pyrazole carboxylic acids provide valuable insights. tandfonline.comcambridge.orgcambridge.orgresearchgate.net It is expected that the pyrazole ring would be essentially planar. The rotational freedom around the single bonds connecting the propyl group and the acetic acid moiety to the ring would allow the molecule to adopt a low-energy conformation in the crystal lattice. Key structural parameters, such as the bond lengths within the pyrazole ring and the geometry of the carboxylic acid group, could be precisely determined. cambridge.org

Analysis of Intermolecular Interactions in Crystalline States

The packing of molecules in a crystal is governed by a network of intermolecular interactions. For this compound, the carboxylic acid functional group is expected to be the dominant driver of the crystal packing. tandfonline.com

The most significant interaction is predicted to be the formation of strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This typically results in the formation of a centrosymmetric dimer, a highly stable and common supramolecular synthon for carboxylic acids. cambridge.org

Weak C-H···N Hydrogen Bonds: The pyridine-like nitrogen (N2) of the pyrazole ring can act as a hydrogen bond acceptor for C-H donors from neighboring molecules. nih.gov

Weak C-H···O Hydrogen Bonds: The carbonyl oxygen of the carboxylic acid can also participate as an acceptor in weak C-H···O interactions.

π-π Stacking: Depending on the packing arrangement, the aromatic pyrazole rings of adjacent molecules may engage in π-π stacking interactions.

The interplay of these strong and weak interactions dictates the final three-dimensional architecture of the crystal. csic.esaip.org The study of these interactions is crucial for crystal engineering, where the goal is to design materials with specific properties based on predictable packing motifs. nih.gov

Tautomerism and Conformational Analysis in Pyrazole Acetic Acids

The structural versatility of pyrazole acetic acids is significantly influenced by the phenomena of tautomerism and conformational isomerism. These aspects are crucial for understanding their chemical reactivity, spectroscopic properties, and potential biological interactions. The substitution pattern on the pyrazole ring and the nature of the side chain play a pivotal role in determining the predominant tautomeric forms and stable conformations.

For N-substituted pyrazole acetic acids, such as this compound, the annular tautomerism characteristic of NH-pyrazoles is arrested due to the presence of the propyl group on one of the nitrogen atoms. However, other forms of tautomerism, particularly involving the pyrazolone (B3327878) structure, can be considered, especially in related compounds where the pyrazole ring can exist in different oxidation states. researchgate.net In principle, pyrazolones can exist in OH, NH, and CH tautomeric forms. clockss.org The equilibrium between these forms is sensitive to the solvent and the nature of substituents. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating tautomeric equilibria in both solution and the solid state. nih.govbohrium.com Studies on various pyrazole derivatives have shown that in solution, a dynamic equilibrium between tautomers is often observed. nih.gov For instance, 1H, 13C, and 15N NMR studies provide detailed insights into the relative populations of different tautomeric forms. nih.govnih.gov In the solid state, it is more common to find a single, dominant tautomer, which can be elucidated using techniques like X-ray crystallography and solid-state NMR. nih.govnih.govresearchgate.net

The conformational landscape of pyrazole acetic acids is primarily dictated by the rotational freedom around the single bonds connecting the acetic acid side chain to the pyrazole ring. The orientation of the carboxylic acid group relative to the heterocyclic ring defines different conformers. Computational studies, often in conjunction with experimental techniques like infrared spectroscopy, are employed to determine the relative energies and populations of these conformers. nih.govresearchgate.net

Intramolecular and intermolecular hydrogen bonding significantly influences both the tautomeric preference and the conformational stability. nih.gov For example, the carboxylic acid moiety can form intramolecular hydrogen bonds with a nitrogen atom of the pyrazole ring, leading to a more planar and rigid conformation. Intermolecular hydrogen bonding, particularly in the solid state, can lead to the formation of dimers and more complex supramolecular structures. researchgate.netacs.org

Research Findings on Tautomerism in Pyrazole Derivatives

Detailed spectroscopic studies on analogous pyrazole systems have provided valuable data on the influence of substitution and solvent on tautomeric equilibria. The following table summarizes key findings from the literature for related pyrazole compounds.

Compound ClassPredominant Tautomer(s)Method of AnalysisKey Influencing FactorsReference
1-Substituted Pyrazolin-5-onesEquilibrium of CH, NH, and OH formsUV and IR SpectroscopySolvent polarity researchgate.net
NH-PyrazolesAnnular tautomers1H, 13C, 15N NMRSubstituents at positions 3 and 5 bohrium.com
Monosubstituted Pyrazoles (with alkyl groups)Tautomeric equilibrium in solution13C-NMRSolvent (CDCl3 and DMSO-d6 showed similar results) nih.gov
1-Phenyl-1,2-dihydro-3H-pyrazol-3-onePredominantly 1H-pyrazol-3-ol formX-ray crystallography, Solid-state and solution NMRIn nonpolar solvents, exists as molecule pairs; as monomers in DMSO-d6 nih.govresearchgate.net
1-(2-Pyridinyl)-2-pyrazolin-5-oneEquilibrium involving intramolecular hydrogen bonding1H, 13C, 15N NMRPresence of the pyridinyl moiety allows for additional tautomeric forms clockss.org

Conformational Preferences in Acetic Acid Derivatives of Heterocycles

CompoundObserved/Calculated ConformersMethod of AnalysisKey FindingsReference
(Tetrazol-5-yl)-acetic acid (TAA)Two 1H- and three 2H-conformers within a small energy rangeInfrared spectroscopy and B3LYP/6-311++G(d,p) calculationsLow energy barriers allow for collapse to the most stable conformers during matrix isolation nih.gov
Aminopyrazolonyl Amino Acid (APA) PeptidesFormation of β-sheet and α-helical structuresX-ray crystallography, 1H-NMR (1D/2D)Inter- and intramolecular hydrogen bonding drives the formation of distinct supramolecular assemblies researchgate.net

Computational and Theoretical Investigations of 2 1 Propyl 1h Pyrazol 3 Yl Acetic Acid Analogs

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurasianjournals.com For pyrazole (B372694) derivatives, these studies are crucial for understanding how they interact with biological targets such as enzymes and receptors.

Molecular docking simulations are frequently employed to investigate the binding modes of pyrazole acetic acid analogs within the active sites of various enzymes. For instance, studies on pyrazole derivatives as inhibitors of rearranged during transfection (RET) kinase, a receptor tyrosine kinase implicated in cancer, have revealed specific binding conformations. nih.gov In these simulations, the most active compounds of a series are docked into the enzyme's active site to elucidate the forces driving the interaction. nih.gov The total binding free energy, which indicates the stability of the protein-ligand complex, can be calculated using methods like the Molecular Mechanics Poisson–Boltzmann Surface Area (MM/PBSA). nih.gov For one active pyrazole derivative, the predicted binding free energy was -233.399 kJ/mol, with Van der Waals energy being a major favorable contributor to the binding. nih.gov

Similarly, docking studies have been performed to evaluate pyrazole derivatives as inhibitors for other enzymes, such as human peroxiredoxin 5 (PRDX5), which is involved in antioxidant processes. mdpi.com These analyses help to confirm the binding profiles and stability of the compounds within the enzyme's active site, supporting their potential biological activity. mdpi.com The insights gained from these protein-ligand interaction analyses are fundamental for the structure-based design of novel and more selective inhibitors. nih.govnih.gov

Below is an interactive table summarizing representative binding energy components for a pyrazole derivative docked into the RET kinase active site.

A primary outcome of docking and molecular dynamics simulations is the identification of specific amino acid residues that are crucial for ligand binding. nih.gov For pyrazole derivatives targeting RET kinase, both hydrophobic and hydrogen bond interactions were found to be critical for stabilizing the compound within the active site. nih.gov Similarly, in studies of 4,5-dihydro-1H-pyrazoles targeting Monoamine Oxidase-A (MAO-A), key interactions were observed with amino acid residues such as Ala68, Tyr69, Phe208, Tyr407, and Tyr444. frontiersin.org

These interactions form distinct binding motifs. For example, the N1-benzenesulfonyl ring of a pyrazoline nucleus can mediate additional interactions with the side chains and backbones of amino acids in the MAO-A binding pocket. frontiersin.org The consistency of these interactions across both docking and more extended molecular dynamics simulations confirms the stability of the binding pose and validates the model for further study. nih.gov Identifying these key motifs is essential for optimizing lead compounds, as modifications can be made to enhance interactions with specific residues, thereby improving potency and selectivity.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide detailed information about the electronic structure and properties of molecules. eurasianjournals.com These methods are invaluable for understanding the intrinsic properties of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid analogs that govern their reactivity and biological activity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. eurasianjournals.comaip.org DFT calculations are applied to pyrazole derivatives to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov The calculated geometric parameters, such as bond lengths and angles, often show good agreement with experimental data obtained from X-ray crystallography. nih.gov

Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govtandfonline.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.gov For instance, analysis of pyrazole-hydrazone derivatives showed that the charge density of the HOMO was localized on one part of the molecule while the LUMO was distributed on another, indicating the regions involved in electron transitions. nih.gov Such calculations help in understanding the electronic characteristics that may influence a compound's interactions with biological targets. bohrium.com

Computational methods, including DFT, are used to calculate various molecular descriptors that are critical for developing Structure-Activity Relationships (SAR). researchgate.net These descriptors quantify the physicochemical properties of a molecule. Key descriptors for pyrazole acetic acid analogs include:

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes. For a series of novel pyrazole compounds, TPSA values ranged from 81.49 to 105.41 Ų, suggesting good potential for oral bioavailability. researchgate.net

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which measures a molecule's lipophilicity. Predicted LogP values are used to assess drug-likeness according to frameworks like Lipinski's rule of five. researchgate.net

Hydrogen Bond Parameters: The number of hydrogen bond donors and acceptors is crucial for molecular recognition and binding to biological targets. researchgate.net

Quantum Chemical Descriptors: These include dipole moment (μ), electronegativity (χ), chemical hardness (η), and electrophilicity (ω), which are calculated to understand a molecule's reactivity. researchgate.net

These descriptors serve as the numerical basis for QSAR models, which correlate the chemical structure with biological activity. nih.gov

The following interactive table displays calculated molecular descriptors for a representative set of newly synthesized pyrazole compounds.

Structure-Activity Relationship (SAR) Derivation and Predictive Modeling

SAR studies aim to identify the relationships between a molecule's chemical structure and its biological activity. nih.gov For pyrazole acetic acid analogs, SAR provides a framework for understanding how different substituents on the pyrazole core and its side chains influence their therapeutic effects. nih.gov

The optimization of pyrazole-4-acetic acid derivatives as CRTh2 receptor antagonists, for instance, uncovered a tight SAR. nih.gov Similarly, for pyrazole-based inhibitors of meprin α and β, SAR exploration revealed that introducing acidic groups, such as carboxyphenyl moieties, could increase activity against meprin β. nih.gov The position of substituents is also critical; a meta-substituted carboxylic acid showed better activity than a para-substituted one in certain analogs. nih.gov The presence of electron-withdrawing groups like halogens or nitro groups on phenyl rings attached to a pyrazole-thiazole scaffold was found to significantly enhance antimicrobial activity. rsc.org

This systematic analysis allows for the development of predictive models, most notably Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net QSAR models use statistical methods to create a mathematical relationship between chemical structure (represented by molecular descriptors) and biological activity. nih.gov For pyrazole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. nih.gov These models generate contour maps that visualize regions where steric bulk, electrostatic charge, or other properties should be modified to enhance activity. nih.gov Such validated and predictive QSAR models are powerful tools for designing new analogs with potentially higher potency and for prioritizing which compounds to synthesize and test. nih.govnih.gov

Elucidation of Structural Determinants for Biological Activity

The biological activity of this compound analogs is intricately linked to their three-dimensional structure and the nature of their substituents. Structure-activity relationship (SAR) studies, often guided by computational modeling, have shed light on the key molecular features that govern the efficacy of these compounds, particularly as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), a target for inflammatory diseases. researchgate.netnih.gov

Research on a series of pyrazole acetic acid derivatives has revealed that the pyrazole core itself is a crucial scaffold for activity. researchgate.net The substitution pattern on this core significantly influences the compound's potency. For instance, in related pyrazole-based compounds, the introduction of specific substituents can enhance interactions with the target protein's active site. mdpi.comfrontiersin.org

Computational studies on analogous pyrazole derivatives have highlighted the importance of both steric and electronic properties of the substituents. frontiersin.org For this compound analogs, the propyl group at the N1 position of the pyrazole ring is a key determinant of activity. Variations in the length and branching of this alkyl chain can impact the molecule's fit within the binding pocket of the target receptor. While specific data for the propyl group is not extensively detailed in the public domain, SAR studies on similar 1-alkyl-1H-pyrazol-3-yl acetic acid derivatives indicate that the nature of this alkyl substituent is critical for optimal activity.

Furthermore, substitutions on other positions of the pyrazole ring can modulate the biological response. For example, the presence of halogen atoms or other functional groups can alter the electronic distribution of the pyrazole ring and introduce new interaction points with the receptor, such as hydrogen bonds or halogen bonds, thereby enhancing binding affinity. researchgate.netnih.gov Molecular docking studies on similar pyrazole derivatives have shown that specific substitutions can lead to favorable interactions with key amino acid residues in the active site of enzymes like cyclooxygenase-2 (COX-2). mdpi.comulster.ac.uk

The acetic acid moiety is another critical feature, often acting as a key interacting group with the biological target. Its acidic nature allows for the formation of ionic interactions or hydrogen bonds with corresponding residues in the receptor's binding site.

Table 1: Structure-Activity Relationship (SAR) Insights for Pyrazole Acetic Acid Analogs
Molecular FeatureObservation from Analog StudiesPotential Impact on Biological Activity
N1-Alkyl Group (e.g., Propyl)The size and lipophilicity of the alkyl group influence binding affinity. scispace.comOptimizing the alkyl chain length can improve hydrophobic interactions within the binding pocket.
Pyrazole CoreServes as a rigid scaffold for the optimal orientation of substituents. nih.govMaintains the necessary geometry for receptor binding.
Substituents on the Pyrazole RingElectron-withdrawing or -donating groups can modulate activity. Halogen substituents can form specific interactions. researchgate.netnih.govEnhances binding affinity through additional interactions like hydrogen or halogen bonds.
Acetic Acid MoietyEssential for interaction with key residues in the target's active site. researchgate.netForms crucial hydrogen bonds or ionic interactions, anchoring the molecule.

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are powerful computational strategies to explore a vast chemical space and identify promising new analogs of this compound. tojqi.netchemmethod.com These methods allow for the rapid and cost-effective evaluation of large numbers of virtual compounds before their actual synthesis.

Virtual screening campaigns for pyrazole derivatives typically begin with the creation of a large, diverse library of virtual compounds based on the this compound scaffold. tojqi.net This involves systematically modifying different parts of the molecule, such as the N1-propyl group, and introducing a variety of substituents at other positions of the pyrazole ring.

Once the virtual library is constructed, computational techniques like molecular docking are employed to predict the binding affinity and mode of interaction of each analog with a specific biological target. mdpi.comchemmethod.com For instance, if the target is a receptor like CRTh2, the virtual compounds would be docked into the receptor's binding site to identify those with the most favorable predicted binding energies and interaction patterns. researchgate.net

Pharmacophore modeling is another valuable tool used in virtual screening. researchgate.net A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By screening virtual libraries against a validated pharmacophore model for a particular target, researchers can quickly filter out molecules that are unlikely to be active.

The insights gained from SAR studies are crucial for guiding the design of focused virtual libraries. For example, if it is known that a particular type of substituent at a specific position on the pyrazole ring enhances activity, the virtual library can be enriched with compounds bearing similar features. nih.gov

Following virtual screening, the most promising candidates are often subjected to further computational analysis, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, to assess their drug-like properties. tojqi.net This helps to prioritize compounds for synthesis and biological testing, thereby streamlining the drug discovery pipeline.

Table 2: In Silico Approaches for the Discovery of Novel this compound Analogs
Computational MethodApplicationExpected Outcome
Virtual Library DesignGeneration of a large set of virtual analogs by modifying the core scaffold. tojqi.netExploration of a wide range of chemical diversity around the lead compound.
Molecular DockingPrediction of the binding orientation and affinity of virtual compounds to a biological target. mdpi.comchemmethod.comIdentification of potential high-affinity binders and their binding modes.
Pharmacophore ModelingDevelopment of a 3D model of essential features for biological activity. researchgate.netRapid screening of large databases to find molecules with the desired features.
ADMET PredictionComputational estimation of pharmacokinetic and toxicological properties. tojqi.netPrioritization of compounds with favorable drug-like properties for synthesis.

Exploration of Biological Activities and Molecular Mechanisms of 2 1 Propyl 1h Pyrazol 3 Yl Acetic Acid Derivatives Non Clinical Focus

Antimicrobial Activity Studies

Derivatives of the pyrazole (B372694) scaffold have been extensively investigated for their potential to combat microbial infections, demonstrating a broad spectrum of activity against various pathogens. nih.govnih.gov

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative bacterial strains)

Numerous studies have highlighted the efficacy of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.govmdpi.com The antibacterial action of these compounds is often attributed to their ability to interfere with essential bacterial metabolic pathways. nih.gov For instance, certain pyrazole-thiazole hybrids containing a hydrazone moiety have shown potent antimicrobial effects, with minimum inhibitory concentration (MIC) values indicating significant activity against strains like Staphylococcus aureus and Klebsiella planticola. nih.gov

The introduction of different substituents onto the pyrazole ring can significantly modulate the antibacterial potency. For example, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing superior in vitro activity against several Gram-negative strains, including Escherichia coli and Pseudomonas aeruginosa, when compared to standard antibiotics like ciprofloxacin. nih.gov Similarly, other synthesized pyrazole derivatives have demonstrated considerable activity against E. coli and S. epidermidis. nih.gov

Derivative ClassBacterial StrainMIC (μg/mL)Reference CompoundMIC (μg/mL)
Pyrazole-Methylenehydrazono-ThiazolidinoneEscherichia coli0.25Ciprofloxacin0.5
Pyrazole-Methylenehydrazono-ThiazolidinoneStreptococcus epidermidis0.25Ciprofloxacin4
Pyrazole-Thiazole HybridsStaphylococcus aureus1.9-3.9--
Imidazo-Pyridine Substituted PyrazolesE. coli, K. pneumoniae, P. aeruginosa<1Ciprofloxacin-

This table presents a selection of antibacterial activity data for various pyrazole derivatives against different bacterial strains, with reported Minimum Inhibitory Concentration (MIC) values.

Antifungal Properties

The antifungal potential of pyrazole derivatives is also well-documented, with research demonstrating their effectiveness against a range of fungal pathogens. nih.govniscpr.res.innih.govresearchgate.net Pyrazole carboxamide derivatives, in particular, are important heterocyclic compounds in the development of fungicides. nih.gov

Studies have shown that certain pyrazole derivatives exhibit significant inhibitory activity against fungi such as Aspergillus niger and Microsporum audouinii. nih.gov One study found a specific derivative to be highly active against A. niger with a MIC of 1 μg/mL, which was more potent than the standard antifungal agent Clotrimazole (MIC: 2 μg/mL). nih.gov Another compound showed equipotent activity against M. audouinii when compared to Clotrimazole. nih.gov Furthermore, isoxazolol pyrazole carboxylate derivatives have displayed strong antifungal activity against the plant pathogen R. solani. nih.gov The versatility of the pyrazole scaffold allows for structural modifications that can enhance antifungal potency, making it a promising area for the development of new antifungal agents. researchgate.net

Derivative ClassFungal StrainMIC (μg/mL)Reference CompoundMIC (μg/mL)
Pyrazole DerivativeAspergillus niger1Clotrimazole2
Pyrazole DerivativeMicrosporum audouinii0.5Clotrimazole0.5
Isoxazolol Pyrazole CarboxylateRhizoctonia solani0.37Carbendazol1.00

This table summarizes the antifungal activity of selected pyrazole derivatives, showing their Minimum Inhibitory Concentration (MIC) against various fungal species.

Anti-Inflammatory and Analgesic Investigations

Pyrazole derivatives are renowned for their anti-inflammatory and analgesic properties, with celecoxib, a pyrazole-containing drug, being a well-known selective COX-2 inhibitor. nih.govrjpbr.com Research into this class of compounds has elucidated several mechanisms through which they exert their effects.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Tumor Necrosis Factor-alpha)

A key aspect of the anti-inflammatory action of pyrazole derivatives involves the modulation of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). researchgate.netsemanticscholar.org Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to the vasodilation and edema associated with inflammation. semanticscholar.org Studies have shown that certain pyrazole derivatives can inhibit iNOS activity. For example, 1H-Pyrazole-1-carboxamidine (PCA) was found to be a potent inhibitor of iNOS, endothelial NOS (eNOS), and neuronal NOS (nNOS) isoforms. nih.gov Substituted pyrazole derivatives have also demonstrated inhibitory effects on lipopolysaccharide (LPS)-induced NO production in macrophage cell lines. semanticscholar.org

TNF-α is a critical cytokine in the inflammatory cascade. mdpi.comconicet.gov.ar The inhibition of TNF-α production is a validated therapeutic strategy for inflammatory diseases. conicet.gov.ar Research has identified N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives as effective inhibitors of TNF-α production. nih.gov Similarly, pyrazole-thiazolidinone derivatives have shown potent analgesia accompanied by significant inhibition of TNF-α levels. researchgate.net These findings suggest that pyrazole derivatives can exert anti-inflammatory effects by targeting key signaling pathways involved in the production of inflammatory cytokines.

Enzyme Inhibition in Inflammatory Pathways (e.g., Cyclooxygenase-2)

The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, is a primary mechanism for the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The pyrazole scaffold is a core feature of several selective COX-2 inhibitors. nih.govmonash.edu The therapeutic action of these drugs stems from their ability to block the conversion of arachidonic acid into pro-inflammatory prostaglandins (B1171923), which is catalyzed by COX-2 at sites of inflammation. nih.govnih.gov

Numerous studies have focused on synthesizing and evaluating pyrazole derivatives as selective COX-2 inhibitors. nih.govmonash.edudntb.gov.ua For example, a study on pyridylpyrazole derivatives identified compounds that were potent inhibitors of prostaglandin (B15479496) E2 (PGE2) production, an effect attributed to the inhibition of COX-2 protein expression. semanticscholar.org The selectivity for COX-2 over the constitutive COX-1 isoform is a critical goal in designing safer anti-inflammatory drugs, as COX-1 inhibition is associated with gastrointestinal side effects. nih.gov

Derivative ClassTarget EnzymeIC50 (μM)Activity
Pyridylpyrazole Derivative (1m)COX-2 (PGE2 production)1.1Inhibition
4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamideCOX-2Less potent than CelecoxibInhibition
Pyrazole Analogue (5u)COX-21.79Potent Inhibition
Pyrazole Analogue (5s)COX-22.51Potent Inhibition

This table displays the inhibitory activity of various pyrazole derivatives against the COX-2 enzyme, a key target in inflammatory pathways. IC50 values represent the concentration required for 50% inhibition.

In vivo (Non-Human) Models for Anti-Inflammatory Effects (e.g., Carrageenan-Induced Edema Models)

The carrageenan-induced paw edema model in rodents is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of new chemical entities. nih.govresearchgate.net This model involves the subcutaneous injection of carrageenan, which induces a localized inflammatory response characterized by edema (swelling). nih.govslideshare.net

Many pyrazole derivatives have demonstrated significant anti-inflammatory activity in this in vivo model. nih.govnih.govnih.govwjpps.com For instance, newly synthesized O-propargylated-N-acetylpyrazole analogs were evaluated and showed potent anti-inflammatory effects. nih.gov The degree of edema inhibition is measured over several hours and compared to control groups and standard drugs like diclofenac (B195802) or indomethacin. wjpps.complos.org The effectiveness of pyrazole derivatives in this model provides strong evidence of their potential as anti-inflammatory agents, corroborating the in vitro findings on their molecular mechanisms of action.

Analgesic Mechanism Investigations (e.g., Acetic Acid-Induced Writhing Assay in Animal Models)

The analgesic potential of various pyrazole derivatives has been investigated using established preclinical models of pain, such as the acetic acid-induced writhing assay in mice. zsmu.edu.uanih.govsaspublishers.com This assay is a widely used method to screen for peripheral analgesic activity. researchgate.netnih.gov The intraperitoneal injection of acetic acid induces a localized inflammatory response, leading to the release of endogenous mediators such as prostaglandins (PGE2 and PGI2), bradykinin, and cytokines. saspublishers.comresearchgate.net These substances then stimulate nociceptors, resulting in a characteristic writhing response, which includes contractions of the abdominal muscles and stretching of the hind limbs. nih.gov

The efficacy of a potential analgesic compound is determined by its ability to reduce the number of writhes compared to a control group. nih.govsaspublishers.com Studies on various pyrazole-containing compounds have demonstrated their ability to significantly inhibit the writhing response in this model. zsmu.edu.uanih.govresearchgate.net This suggests that one of the mechanisms underlying the analgesic effect of these derivatives could be the inhibition of prostaglandin synthesis or the blockade of their action, similar to the mechanism of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The acetic acid-induced writhing test serves as a valuable initial screen to identify pyrazole derivatives with promising analgesic properties, warranting further investigation into their precise molecular targets and mechanisms of action. zsmu.edu.uanih.govresearchgate.net

Antiproliferative and Anticancer Research (in vitro cell line studies)

Inhibition of Cancer Cell Line Proliferation (e.g., MCF-7, HepG2, MDA-MB-231, A549)

Derivatives of the pyrazole scaffold have been the subject of extensive research for their potential as anticancer agents. nih.govdntb.gov.ua Numerous studies have demonstrated the in vitro antiproliferative activity of these compounds against a panel of human cancer cell lines. srrjournals.comrsc.org Among the frequently studied cell lines are MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), MDA-MB-231 (triple-negative breast adenocarcinoma), and A549 (lung carcinoma). srrjournals.comresearchgate.net

The cytotoxic effects of various pyrazole derivatives have been quantified by determining their half-maximal inhibitory concentration (IC50) values. For instance, certain novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown potent activity against HepG-2 and MCF-7 cell lines. researchgate.net Similarly, benzimidazole-linked pyrazole derivatives have exhibited significant antiproliferative activity against MCF-7, MDA-MB-231, A549, and HepG2 cells. srrjournals.com The broad-spectrum activity of these compounds highlights the potential of the pyrazole core in developing new anticancer therapeutics. nih.govdntb.gov.ua

Below is a table summarizing the in vitro antiproliferative activity of selected pyrazole derivatives against various cancer cell lines.

Compound TypeCell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine derivative 14bMCF-7Not specified, but noted as potent researchgate.net
Pyrazolo[1,5-a]pyrimidine derivative 14hHepG-2Not specified, but noted as potent researchgate.net
N-acetyl pyrazoline derivative [2A]Multiple cancer cell linesNot specified, but noted as having increased cytotoxic activity srrjournals.com
Pyrazole carbaldehyde derivative 43MCF-70.25 nih.gov
Pyrazolyl-s-triazine derivative 7dMDA-MB-231Not specified, but noted as effective nih.gov
Pyrazolyl-s-triazine derivative 7fMDA-MB-231Not specified, but noted as effective nih.gov

Interaction with Key Signaling Pathways and Enzymes (e.g., EGFR, PI3K/AKT/mTOR, CDK2)

The anticancer effects of pyrazole derivatives are often attributed to their interaction with key signaling pathways and enzymes that are crucial for cancer cell proliferation, survival, and metastasis. nih.govnih.gov One of the significant targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when overexpressed, contributes to the progression of various cancers. nih.govjyu.fi Several pyrazole-containing compounds have been identified as potent EGFR inhibitors. researchgate.netnih.gov

Furthermore, pyrazole derivatives have been shown to modulate the PI3K/AKT/mTOR signaling cascade, a central pathway that regulates cell growth, proliferation, and survival. nih.govjyu.fi For example, certain pyrazolyl-s-triazine hybrids have demonstrated remarkable inhibitory activity on this pathway in triple-negative breast cancer cells (MDA-MB-231). nih.govnih.gov

Cyclin-dependent kinases (CDKs), particularly CDK2, are another class of enzymes targeted by pyrazole derivatives. nih.gov CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis. nih.gov Novel pyrazole and pyrazolo[1,5-a]pyrimidine compounds have been designed and synthesized as potential CDK2 inhibitors, with some exhibiting significant inhibitory activity against the CDK2/cyclin A2 protein kinase complex. nih.gov

The table below provides examples of pyrazole derivatives and their interactions with key signaling pathways and enzymes.

Compound TypeTargetEffectReference
Pyrazolyl-s-triazine derivative 7dEGFRIC50 = 70.3 nM nih.govjyu.fi
Pyrazolyl-s-triazine derivative 7fEGFRIC50 = 59.24 nM nih.govjyu.fi
Pyrazolyl-s-triazine derivative 7dPI3K/AKT/mTORRemarkable inhibitory activity nih.govnih.gov
Pyrazolyl-s-triazine derivative 7fPI3K/AKT/mTORRemarkable inhibitory activity nih.govnih.gov
Pyrazolo[1,5-a]pyrimidine derivative 30CDK2/cyclin A260% inhibition at 10 µM nih.gov
Pyrazole carbaldehyde derivative 43PI3 kinasePotent inhibitor nih.gov

Enzyme Inhibition Beyond Anti-Inflammatory Targets

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway and has emerged as a significant target for the development of antiproliferative and antiviral agents. nih.govnih.gov An original series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines was discovered to possess notable antiviral properties by inhibiting cellular DHODH. nih.gov Further structure-activity relationship studies on azine-bearing analogues of these pyrazole derivatives have led to the identification of highly active human DHODH inhibitors. nih.govacs.org

For instance, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine was found to be a highly potent inhibitor of DHODH, with its activity confirmed through enzymatic tests and cell-based assays. nih.govacs.org The inhibition of DHODH by these pyrazole derivatives depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation and viral replication. nih.gov Biochemical studies with recombinant human DHODH have shown IC50 values as low as 13 nM for some of the most effective compounds in this class. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a promising therapeutic target for the treatment of type 2 diabetes and obesity. nih.govresearchgate.neteurekaselect.com The pyrazole scaffold has been identified as a promising framework for the development of PTP1B inhibitors. nih.govresearchgate.net Various derivatives incorporating the pyrazole moiety have demonstrated significant PTP1B inhibitory activity. nih.gov

For example, 1,3-diphenyl-1H-pyrazole derivatives containing rhodanine-3-alkanoic acid groups have been identified as competitive PTP1B inhibitors, with some compounds exhibiting IC50 values in the sub-micromolar range. researchgate.net Molecular docking studies have suggested that these inhibitors can occupy both the catalytic site and an adjacent binding site of the enzyme. researchgate.net Additionally, indole- and N-phenylpyrazole-glycyrrhetinic acid derivatives have also been synthesized and evaluated as PTP1B inhibitors, with certain substitutions, such as trifluoromethyl groups, significantly enhancing their inhibitory potency. nih.govnih.gov

The table below lists some pyrazole derivatives and their PTP1B inhibitory activity.

Compound TypePTP1B IC50SelectivityReference
1,3-diphenyl-1H-pyrazole derivative IIIv0.67 ± 0.09 µM9-fold over TCPTP researchgate.net
Indole- and N-phenylpyrazole-GA derivativesNot specified, but noted as having inhibitory activityNot specified nih.gov

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, such as dopamine (B1211576). Its inhibition can increase dopamine levels in the brain, a strategy employed in the management of neurodegenerative conditions like Parkinson's disease. jcbsc.orgresearchgate.net The pyrazole scaffold has been identified as a promising framework for the development of MAO-B inhibitors. mdpi.com

Research into pyrazole derivatives has shown that they can be potent and selective inhibitors of MAO-B. For instance, a series of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides were synthesized and evaluated for their MAO-B inhibitory activity. acs.org Although structurally different from 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid, these compounds share the N-alkyl pyrazole core, providing valuable insights into the structure-activity relationships (SAR). Studies indicated that the substitution on the nitrogen at the N-1 position of the pyrazole ring is preferred for activity. acs.org

One of the lead compounds from this series demonstrated a high affinity for MAO-B with an IC50 value of 15 nM and exhibited over 3000-fold selectivity against the MAO-A isoform. acs.org This high selectivity is a critical attribute, as it can reduce the risk of side effects associated with non-selective MAO inhibition. The findings underscore the potential of N-alkyl pyrazole-containing molecules as a basis for designing selective MAO-B inhibitors.

Compound Derivative StructureMAO-B IC50 (nM)Selectivity over MAO-A
5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamide Analog15>3000-fold

Glycosidase and Amylase Inhibition

Alpha-glucosidase and α-amylase are key enzymes in carbohydrate digestion and absorption. Inhibiting these enzymes can delay glucose uptake and help manage postprandial hyperglycemia, a primary concern in type 2 diabetes. While various heterocyclic compounds have been investigated for this purpose, specific research on the glycosidase and amylase inhibitory effects of derivatives of this compound is not extensively documented in the available scientific literature.

However, studies on other classes of pyrazole derivatives have shown promise. For example, novel 5-arylpyrazole-glucose hybrids have been synthesized and demonstrated superior in vitro inhibitory effects against α-glucosidase compared to the standard drug, acarbose, with some compounds showing IC50 values in the sub-micromolar range. nih.gov Similarly, a series of 1,3,5-triaryl-2-pyrazoline derivatives were evaluated, with several compounds exhibiting excellent α-glucosidase inhibitory activity. acs.org These findings suggest that the pyrazole scaffold, in general, can be a viable starting point for designing enzyme inhibitors relevant to diabetes management, though specific data on the acetic acid derivatives are lacking.

Antioxidant Activity Assays (e.g., DPPH, ABTS methods)

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are standard in vitro methods used to evaluate the radical scavenging ability of chemical compounds. acs.org

While direct antioxidant activity data for this compound derivatives is limited, related pyrazole structures have been assessed. For instance, a series of 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-ones were shown to be efficient antioxidants, with some compounds demonstrating higher free radical scavenging activity than the standard antioxidant Trolox in both DPPH and ABTS assays. scirp.org The antioxidant potential of these molecules was attributed to their capacity to donate a hydrogen atom or an electron to stabilize the free radicals. The investigation of spiroquinolines fused with a pyrazole moiety also revealed good to excellent antioxidant activity in both ABTS and DPPH assays. acs.org These studies indicate that the pyrazole nucleus can be incorporated into larger molecular frameworks to confer significant antioxidant properties.

Neuroprotective and Central Nervous System (CNS) Activity Studies (Non-Clinical)

Neuroprotection refers to the strategies and mechanisms that protect the central nervous system from neuronal injury and degeneration. The investigation of compounds for neuroprotective effects is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

The 2-(1H-pyrazol-3-yl)acetic acid structural motif has been incorporated into molecules designed to target pathways relevant to neurodegeneration. A study focused on benzimidazole-2-amino derivatives featuring a (1H-pyrazol-3-yl)-acetyl moiety identified them as inhibitors of protein kinase CK1δ. mdpi.comresearchgate.net This is significant because CK1δ has been implicated in the phosphorylation of α-synuclein, a protein central to the pathology of Parkinson's disease. mdpi.com The phosphorylated form of α-synuclein is a major component of Lewy bodies, the protein aggregates found in the brains of patients. mdpi.com Therefore, inhibitors of CK1δ are considered to have potential neuroprotective effects, and the inclusion of the pyrazol-3-yl acetic acid fragment was key to the activity of the studied compounds. mdpi.comresearchgate.net This line of research suggests that derivatives of this compound could serve as a basis for developing novel neuroprotective agents by targeting specific kinases involved in neurodegenerative processes.

Prospective Research Directions and Applications of 2 1 Propyl 1h Pyrazol 3 Yl Acetic Acid As a Chemical Scaffold

Role as a Privileged Scaffold in Medicinal Chemistry Research

The pyrazole (B372694) ring system is a cornerstone in drug discovery, featured in numerous FDA-approved medications. tandfonline.combenthamdirect.comnih.gov Its metabolic stability and versatile chemical nature allow it to serve as a foundational structure for developing drugs that target a wide array of diseases. nih.gov Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.govglobalresearchonline.netpharmatutor.org

The structure of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid, with its propyl group and acetic acid side chain, offers multiple points for chemical modification. This adaptability allows chemists to fine-tune the molecule's properties to enhance its interaction with specific biological targets, such as enzymes and cellular receptors. ontosight.ai For example, pyrazole-based compounds have been successfully designed as potent inhibitors of protein kinases, a class of enzymes heavily implicated in cancer. mdpi.comresearchgate.net The acetic acid moiety, in particular, can improve a compound's solubility and provides a key interaction point for binding with biological targets. vulcanchem.com

The value of the pyrazole scaffold is evident in the range of successful drugs developed from it. benthamdirect.comnih.gov These medications treat conditions from cancer and HIV to erectile dysfunction, highlighting the scaffold's broad therapeutic potential. tandfonline.comnih.gov Research continues to uncover new applications, with numerous pyrazole derivatives currently in preclinical and clinical development. nih.gov

Design and Synthesis of Novel Pyrazolyl Acetic Acid-Based Hybrid Molecules

Molecular hybridization is a powerful strategy in drug design where two or more pharmacologically active structural units are combined into a single "hybrid" molecule. This approach can lead to compounds with improved affinity, better efficacy, or a novel mechanism of action. The this compound scaffold is an excellent candidate for creating such hybrids.

Researchers have successfully synthesized hybrid molecules by linking pyrazole structures with other heterocyclic systems, such as thiazole, triazine, or tetrazole. nih.govmdpi.comrsc.org For instance, combining a pyrazole ring with a triazine moiety has yielded compounds with significant anticancer activity. nih.gov The synthesis of these complex molecules often involves multi-step reactions or efficient one-pot procedures. nih.govmdpi.com

One common synthetic route involves reacting a pyrazole derivative with other chemical building blocks under specific conditions, often using catalysts like acetic acid to facilitate the reaction. mdpi.comrsc.orgijsrset.com For example, pyrazolyl tetrazole acetic acids have been synthesized by reacting pyrazole-tetrazoles with ethyl chloroacetate (B1199739) followed by a saponification step. mdpi.com These hybrid compounds have shown promising antiproliferative activity against colon and prostate cancer cell lines. mdpi.com The design of such hybrids allows for the exploration of new chemical space and the development of molecules with unique therapeutic profiles.

Advanced Materials Science Applications (e.g., Polymers, Catalysis, Dyes)

Beyond medicinal chemistry, the pyrazole scaffold has found applications in materials science. Pyrazole derivatives are utilized in the creation of polymers, as components in catalytic systems, and as dyes and fluorescent materials. globalresearchonline.netmdpi.commdpi.com

The chemical structure of pyrazolones, a class of pyrazole derivatives, makes them valuable intermediates in the synthesis of a wide range of pigments and dyes. primachemicals.com Their ability to undergo various chemical reactions allows for the production of materials with high color strength and brightness for use in plastics, polymers, and coatings. primachemicals.com

In the field of catalysis, pyrazole derivatives have been used as ligands that can enhance the activity of metal catalysts. For example, using pyrazole ligands with titanium isopropoxide has been shown to significantly improve its catalytic activity in the ring-opening polymerization of L-lactide, a process used to create biodegradable polymers. researchgate.net The specific substitutions on the pyrazole ring can be tailored to optimize the performance of the catalytic system.

Future Directions in Mechanistic Elucidation and Target Validation (Non-Clinical)

While many pyrazole-based compounds show promising biological activity, a crucial area of future research is understanding precisely how they work at a molecular level (mechanistic elucidation) and confirming their biological targets (target validation). researchgate.net Non-clinical, in vitro studies are essential for this phase of research.

Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) models are valuable tools for predicting how a compound like this compound might bind to a specific protein target. ontosight.ai These predictions must then be confirmed through experimental assays. ontosight.ai For example, a mass-shift assay was used to prove that a potent pyrazole-based thrombin inhibitor worked by forming a covalent bond with a specific serine residue (Ser195) in the enzyme's active site. nih.gov

Future research on this compound and its derivatives would involve screening them against panels of human cancer cell lines to identify patterns of activity. nih.govrsc.org For compounds that show significant potency, further studies would be conducted to identify the specific enzyme or receptor they inhibit. nih.govrsc.org Techniques like western blotting can confirm if a compound affects the levels of key proteins in a signaling pathway, providing evidence for its mechanism of action. rsc.org Such studies are fundamental for advancing a compound from a promising "hit" to a validated lead for further development.

Development of Sustainable Synthetic Methodologies for Pyrazolyl Acetic Acids

In recent years, there has been a significant shift in chemistry toward developing "green" and sustainable synthetic methods. nih.govcitedrive.com These approaches aim to be more environmentally friendly by reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. nih.govresearchgate.net

Traditional methods for synthesizing pyrazoles can require harsh reaction conditions, such as high temperatures and the use of organic solvents. researchgate.net Modern, greener alternatives include microwave-assisted synthesis, ultrasound irradiation, and reactions conducted in water or under solvent-free conditions. researchgate.netthieme-connect.comnih.gov For instance, multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to form a complex product, are considered highly efficient and environmentally benign. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via condensation reactions between pyrazole precursors and acetic acid derivatives. For example, hydrazide intermediates (as shown in for related pyrazole-acetic acid derivatives) can undergo cyclization under acidic or basic conditions. Optimization includes temperature control (60–80°C) and catalysts like p-toluenesulfonic acid to enhance yield. Post-synthesis purification via recrystallization or column chromatography (using ethyl acetate/hexane gradients) ensures high purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the pyrazole ring substitution pattern and propyl chain integration. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity. Infrared (IR) spectroscopy identifies carboxylic acid (-COOH) and pyrazole ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address inconsistencies in crystallographic data during structural determination of this compound?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to resolve data discrepancies. For high-resolution datasets, employ twin refinement if twinning is suspected (common in pyrazole derivatives). Validate hydrogen bonding networks using OLEX2 or Mercury software. Cross-reference with Density Functional Theory (DFT)-optimized structures to reconcile experimental and computational bond lengths/angles .

Q. What experimental strategies enable comparative analysis of biological activity between this compound and its structural analogs?

  • Methodological Answer : Conduct in vitro assays (e.g., enzyme inhibition or receptor binding) using analogs like 2-(3,5-dicyclopropylpyrazol-1-yl)acetic acid () to evaluate substituent effects. Pair this with molecular docking (AutoDock Vina or Schrödinger Suite) to map interactions at active sites. Statistical analysis (ANOVA) identifies significant differences in IC₅₀ values, while Structure-Activity Relationship (SAR) models highlight critical functional groups .

Q. What protocols ensure the compound’s stability during long-term storage and experimental use?

  • Methodological Answer : Store the compound in airtight containers under inert gas (N₂ or Ar) at 4°C to prevent oxidation. Monitor degradation via periodic HPLC analysis. For experimental use, avoid prolonged exposure to light (use amber vials) and high temperatures (>40°C). Pre-formulate with stabilizers (e.g., ascorbic acid for aqueous solutions) if required. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) predict shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.